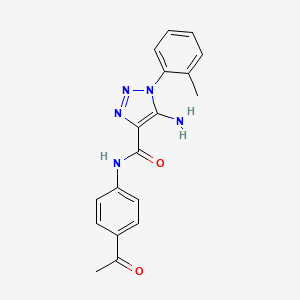![molecular formula C21H22ClNO3 B4616283 8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)
8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline
説明
8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline is a useful research compound. Its molecular formula is C21H22ClNO3 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1288213 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives, including those with modifications on the quinoline nucleus such as chloro, methoxy, and methyl groups, have been extensively studied. These compounds are prepared through multi-step synthetic processes, involving condensation, cyclization, hydrolysis, decarboxylation, and chlorination. The optimized reaction conditions and the structural confirmation through spectroscopic methods such as NMR and MS are crucial steps in these studies. For example, Jiang Jia-mei (2010) focused on the synthesis of 4-Chloro-8-methoxyquinoline, showcasing the methodological approaches to constructing quinoline derivatives (Jiang Jia-mei, 2010).
Metal Complex Formation
Quinoline derivatives exhibit the ability to form metal complexes, which is significant for their applications in medicinal chemistry and materials science. Studies have explored the coordination chemistry of 8-hydroxyquinoline derivatives, highlighting their potential in creating supramolecular structures for sensors, emitting devices, and self-assembled aggregates. These applications leverage the ligand properties of quinoline derivatives to interact with metal ions, forming complexes with unique structural and functional properties (Albrecht, Fiege, & Osetska, 2008).
Biological Activities
The biological activities of quinoline derivatives encompass a broad range of pharmacological potentials, including anticancer, antimicrobial, and neuroprotective effects. The structural modification of quinoline scaffolds, such as the incorporation of methoxy, chloro, and methyl groups, plays a crucial role in enhancing their biological efficacy. These compounds are investigated for their mechanisms of action, including apoptosis induction, metal chelation, and inhibition of specific pathways involved in disease progression. Notably, studies have identified quinoline derivatives as potent apoptosis inducers and efficacious anticancer agents, demonstrating high penetration across the blood-brain barrier and promising therapeutic profiles for treating various cancers (Sirisoma et al., 2009).
Antioxidant Properties
The antioxidant capacity of quinoline derivatives, including ethoxyquin and its analogs, has been extensively investigated. These studies assess the efficacy of quinoline-based antioxidants in inhibiting lipid peroxidation, catalyzing the reduction of hydrogen peroxide, and acting as chain-breaking antioxidants. The research highlights the multifunctional character of certain quinoline derivatives, which can decompose both peroxyl radicals and organic hydroperoxides, offering potential applications in food preservation, pharmaceutical formulations, and as therapeutic agents against oxidative stress-related diseases (Kumar et al., 2007).
特性
IUPAC Name |
8-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-15-6-9-19(18(22)14-15)25-12-10-24-11-13-26-20-5-3-4-17-8-7-16(2)23-21(17)20/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQZJWCSWLPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid](/img/structure/B4616214.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4616216.png)


![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)
![{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4616261.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)
![1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)
